molecular formula C12H14N4O2S B13366951 4,4'-Sulfonylbis(benzene-1,3-diamine)

4,4'-Sulfonylbis(benzene-1,3-diamine)

Cat. No.: B13366951
M. Wt: 278.33 g/mol
InChI Key: HEKSBXRAXYVWMB-UHFFFAOYSA-N
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Description

4,4’-Sulfonylbis(benzene-1,3-diamine) is an organic compound characterized by the presence of two amino groups attached to benzene rings, which are linked by a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Sulfonylbis(benzene-1,3-diamine) typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1,3-diaminobenzene under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Sulfonylbis(benzene-1,3-diamine) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure optimal yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfonylbis(benzene-1,3-diamine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, substituted amines, and various functionalized aromatic compounds.

Scientific Research Applications

4,4’-Sulfonylbis(benzene-1,3-diamine) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential as a biochemical probe and in the development of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Sulfonylbis(benzene-1,3-diamine) involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the amino groups. This can lead to the formation of stable complexes with various biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Sulfonylbis(benzene-1,2-diamine): Similar structure but with amino groups in different positions.

    4,4’-Sulfonylbis(benzene-1,4-diamine): Another isomer with amino groups in the para position.

Uniqueness

4,4’-Sulfonylbis(benzene-1,3-diamine) is unique due to the specific positioning of the amino groups, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the positional isomerism plays a crucial role in the desired chemical or biological activity.

Properties

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

IUPAC Name

4-(2,4-diaminophenyl)sulfonylbenzene-1,3-diamine

InChI

InChI=1S/C12H14N4O2S/c13-7-1-3-11(9(15)5-7)19(17,18)12-4-2-8(14)6-10(12)16/h1-6H,13-16H2

InChI Key

HEKSBXRAXYVWMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)N)S(=O)(=O)C2=C(C=C(C=C2)N)N

Origin of Product

United States

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